molecular formula C16H30O4 B11750468 Diethyl 2,3-di-sec-butylsuccinate

Diethyl 2,3-di-sec-butylsuccinate

Cat. No.: B11750468
M. Wt: 286.41 g/mol
InChI Key: LBFYQOYPPWREAX-UHFFFAOYSA-N
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Description

Diethyl 2,3-di-sec-butylsuccinate is an organic compound with the molecular formula C16H30O4. It is a diester derivative of succinic acid, where the hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by sec-butyl groups. This compound is known for its use as a stereoregulating component in titanium-magnesium catalysts for propylene polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,3-di-sec-butylsuccinate can be synthesized through the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available chemicals and solvents, and common chemical equipment .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,3-di-sec-butylsuccinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various ester derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Biological Activity

Diethyl 2,3-di-sec-butylsuccinate (DDBS) is an organic compound with significant applications in biochemical and industrial processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of this compound

DDBS is a diester derivative of succinic acid, characterized by the presence of two sec-butyl groups attached to the 2 and 3 positions of the succinate backbone. This structural configuration influences its chemical reactivity and biological interactions.

The biological activity of DDBS is largely attributed to its role as an intermediate in various chemical reactions. It participates in:

1. Antimicrobial Properties

Research indicates that compounds similar to DDBS exhibit antimicrobial properties. While direct studies on DDBS are scarce, its structural analogs have demonstrated effectiveness against various bacterial strains. For example, diethyl succinate has been noted for its antimicrobial effects, suggesting that DDBS may possess similar properties .

2. Cytotoxicity

The cytotoxic effects of diesters like DDBS have been explored in various contexts. Some studies suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and reactive oxygen species (ROS) generation . However, specific investigations into DDBS's cytotoxicity remain limited.

Case Study: Interaction with Catalysts

A notable study examined the interaction of this compound with magnesium dichloride within titanium-magnesium catalysts for propylene polymerization. The findings revealed that DDBS enhances the stereochemical control during polymer synthesis, leading to improved material properties .

Table: Comparison of Related Compounds

Compound NameStructureBiological Activity
This compound (DDBS)DDBS StructurePotential antimicrobial effects; role in polymerization
Diethyl succinateDiethyl SuccinateAntimicrobial; involved in TCA cycle
Diethyl 2,3-diisopropylsuccinateDiisopropyl SuccinateStereoregulating agent in polymer synthesis

Applications

DDBS's unique properties make it a candidate for several applications:

  • Industrial Chemistry : Its role as a reagent in the synthesis of polymers underscores its importance in materials science.
  • Pharmaceutical Development : Ongoing research into its derivatives could unveil novel therapeutic agents with antimicrobial or anticancer activities.
  • Biochemical Research : Its involvement in metabolic pathways positions DDBS as a potential tool for studying cellular processes.

Properties

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

diethyl 2,3-di(butan-2-yl)butanedioate

InChI

InChI=1S/C16H30O4/c1-7-11(5)13(15(17)19-9-3)14(12(6)8-2)16(18)20-10-4/h11-14H,7-10H2,1-6H3

InChI Key

LBFYQOYPPWREAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(C(C)CC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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